Superior Antagonist Potency: CP-465022 vs. GYKI 52466, GYKI 53655, and NBQX in AMPA Receptor Functional Assays
CP-465022 demonstrates markedly higher potency for AMPA receptor antagonism compared to classic noncompetitive and competitive antagonists in a standardized intracellular calcium assay. In the GluA1o-γ4 Fluo-4 assay, CP-465022 exhibited a pIC50 of 6.77 ± 0.15 (equivalent to an IC50 of ~170 nM), which is substantially more potent than the competitive antagonist NBQX (pIC50 5.18 ± 0.06, IC50 ~6.6 µM) and the noncompetitive antagonists GYKI53655 (pIC50 6.00 ± 0.13, IC50 ~1.0 µM) and talampanel (pIC50 5.65 ± 0.08, IC50 ~2.2 µM) [1].
| Evidence Dimension | AMPA receptor antagonism potency (pIC50) in GluA1o-γ4 Fluo-4 calcium assay |
|---|---|
| Target Compound Data | pIC50 = 6.77 ± 0.15 (IC50 ~170 nM) |
| Comparator Or Baseline | NBQX: pIC50 = 5.18 ± 0.06 (IC50 ~6.6 µM); GYKI53655: pIC50 = 6.00 ± 0.13 (IC50 ~1.0 µM); Talampanel: pIC50 = 5.65 ± 0.08 (IC50 ~2.2 µM) |
| Quantified Difference | CP-465022 is ~39-fold more potent than NBQX, ~6-fold more potent than GYKI53655, and ~13-fold more potent than talampanel |
| Conditions | GluA1o-γ4 intracellular calcium assay using Fluo-4 indicator; data expressed as mean ± SD of n = 3 concentration-response experiments [1] |
Why This Matters
For researchers requiring maximal target engagement at low compound concentrations to minimize off-target effects, CP-465022's superior potency provides a clear advantage over these commonly used comparators.
- [1] Nature Scientific Reports. (2019). Table 3: Comparison of pharmacology for test compounds in the GluA1o-γ4 intracellular calcium assays. Sci Rep, 9, 49070-8. View Source
